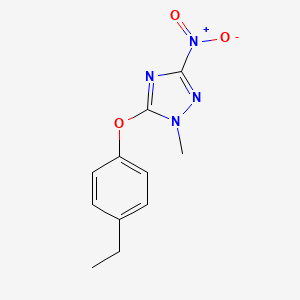![molecular formula C23H20N4O2S B5710354 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide, commonly known as MBTH-PBHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MBTH-PBHA is not fully understood, but it is believed to involve the formation of metal complexes that interact with biological molecules, leading to changes in their structure and function. In anticancer studies, MBTH-PBHA has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. In antimicrobial and antifungal studies, MBTH-PBHA has been shown to disrupt cell membrane integrity and inhibit enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTH-PBHA are dependent on its specific application and target organism or molecule. In anticancer studies, MBTH-PBHA has been shown to induce cell cycle arrest and inhibit angiogenesis. In antimicrobial and antifungal studies, MBTH-PBHA has been shown to inhibit the growth and survival of various pathogens. In environmental science, MBTH-PBHA has been shown to effectively remove heavy metal ions from wastewater.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MBTH-PBHA in lab experiments include its versatility, low toxicity, and potential for multiple applications. However, the limitations of using MBTH-PBHA include its complex synthesis method, limited solubility in some solvents, and potential for side reactions.
Direcciones Futuras
For MBTH-PBHA research include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action in more detail. Additionally, the development of novel derivatives of MBTH-PBHA with improved properties and activities is an area of active research.
Métodos De Síntesis
MBTH-PBHA can be synthesized through a multistep reaction involving the condensation of 2-aminobenzimidazole with 3-phenoxybenzaldehyde, followed by the reaction with thioacetic acid and acetic anhydride. The final product is obtained through the reaction of the intermediate with hydrazine hydrate and acetic acid. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
MBTH-PBHA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MBTH-PBHA has been investigated for its anticancer, antimicrobial, and antifungal activities. In materials science, MBTH-PBHA has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. In environmental science, MBTH-PBHA has been studied for its ability to remove heavy metal ions from wastewater.
Propiedades
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-27-21-13-6-5-12-20(21)25-23(27)30-16-22(28)26-24-15-17-8-7-11-19(14-17)29-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,26,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGHPOFQPHNRK-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)



![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)